2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-nitrothiazol-2-yl)acetamide
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Overview
Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-nitrothiazol-2-yl)acetamide is a synthetic organic compound that features a benzofuran moiety linked to a nitrothiazole group via an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-nitrothiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Introduction of the Nitrothiazole Group: The nitrothiazole group can be introduced via nitration reactions of thiazole derivatives.
Linkage via Acetamide: The final step involves coupling the benzofuran and nitrothiazole moieties through an acetamide linkage, often using acylation reactions with reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: The nitro group in the nitrothiazole moiety can be reduced to an amine.
Substitution: Various substitution reactions can occur, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents like thionyl chloride (SOCl2) are often employed.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Amino derivatives of the nitrothiazole group.
Substitution: Halogenated or other substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-nitrothiazol-2-yl)acetamide would depend on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or other biomolecules.
Pathways Involved: The compound could modulate biochemical pathways related to its target, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-((2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-nitrothiazol-2-yl)acetamide: Lacks the dimethyl groups on the benzofuran ring.
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(thiazol-2-yl)acetamide: Lacks the nitro group on the thiazole ring.
Uniqueness
The presence of both the dimethyl groups on the benzofuran ring and the nitro group on the thiazole ring makes 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-nitrothiazol-2-yl)acetamide unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-15(2)6-9-4-3-5-10(13(9)23-15)22-8-11(19)17-14-16-7-12(24-14)18(20)21/h3-5,7H,6,8H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVPREXJAAPKMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=NC=C(S3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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